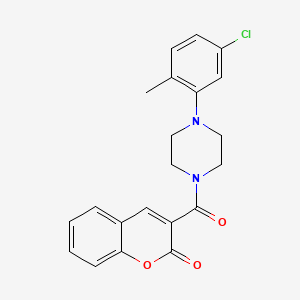

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c1-14-6-7-16(22)13-18(14)23-8-10-24(11-9-23)20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGXZCNIBVJXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one core.

Functionalization with 5-chloro-2-methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | logP (calc.) | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3.8 | 75.6 | 0.12 |

| 3-(4-(4-Trifluoromethylphenyl)piperazine-1-carbonyl)-7-hydroxy-2H-chromen-2-one | 4.1 | 85.3 | 0.08 |

| 3-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | 2.9 | 120.5 | 0.25 |

Biological Activity

The compound 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one belongs to a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H19ClN2O3

- Molecular Weight : 362.82 g/mol

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study on piperazine derivatives demonstrated that they possess activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of cell wall synthesis and interference with DNA replication.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| Piperazine Derivative | Antimicrobial | Mycobacterium tuberculosis | |

| 3-(4-(5-chloro-2-methylphenyl)piperazine) | Antibacterial | Various strains |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives containing piperazine moieties can induce apoptosis in cancer cells. For example, a related piperazine derivative was found to inhibit the proliferation of cancer cell lines with an IC50 value in the micromolar range .

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of piperazine derivatives. Some studies suggest that these compounds may act as antagonists at specific neurotransmitter receptors, which could be beneficial in treating conditions such as anxiety and depression .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Piperazine Derivative : Reaction of 5-chloro-2-methylphenyl with piperazine.

- Acylation : The resultant piperazine is acylated using chromenone derivatives.

- Purification : The final product is purified using column chromatography.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine-based compounds:

- Antimicrobial Efficacy Study : A study reported that a series of piperazine derivatives exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli , with some derivatives showing promising results comparable to standard antibiotics .

- Anticancer Activity Assessment : In vitro assays demonstrated that certain piperazine derivatives could inhibit tumor cell growth, with particular emphasis on their mechanism involving apoptotic pathways .

- Neuropharmacological Evaluation : Research highlighted the potential of piperazine derivatives as selective NK(1) receptor antagonists, suggesting their utility in managing anxiety disorders .

Q & A

Basic: What synthetic strategies are effective for constructing the piperazine-carbonyl-coumarin scaffold?

Methodological Answer:

The synthesis typically involves coupling pre-functionalized piperazine intermediates with activated chromen-2-one derivatives. Key steps include:

- Step 1: Preparation of the piperazine intermediate (e.g., 4-(5-chloro-2-methylphenyl)piperazine) via nucleophilic substitution or reductive amination .

- Step 2: Activation of the coumarin-3-carboxylic acid (or its chloride) using reagents like thionyl chloride or carbodiimides (e.g., DCC) to form an acyl chloride or mixed anhydride .

- Step 3: Coupling the activated coumarin with the piperazine derivative under reflux in aprotic solvents (e.g., DMF, THF) with a base (e.g., triethylamine) to facilitate amide bond formation .

- Step 4: Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound .

Advanced: How can regioselectivity challenges during nucleophilic addition to the coumarin core be mitigated?

Methodological Answer:

Regioselectivity in coumarin functionalization is influenced by electronic and steric factors. For example:

- Electronic Control: Protonation of the nucleophile (e.g., hydrazine derivatives) in acidic conditions directs attack to the electron-deficient C-2 position of the coumarin, as seen in hydrazone formation .

- Steric Effects: Bulky substituents on the coumarin (e.g., 3-carbonyl groups) favor nucleophilic attack at the less hindered C-4 position. Computational modeling (e.g., DFT) can predict reactive sites .

- Experimental Validation: Use regioselective trapping agents (e.g., methylhydrazine in HCl/ethanol) and monitor intermediates via LC-MS or in-situ IR to confirm reaction pathways .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Resolve ambiguity in stereochemistry or piperazine conformation, as demonstrated for related chloro-phenyl-piperazine derivatives .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ for C21H18ClN2O3) .

Advanced: How should researchers resolve discrepancies in solubility and bioavailability predictions?

Methodological Answer:

- Experimental Validation:

- Computational Tools:

Basic: What are critical considerations in designing biological activity assays?

Methodological Answer:

- Purity: Ensure >95% purity (via HPLC) to avoid confounding results from impurities .

- Target Selection: Prioritize receptors where piperazine-coumarin hybrids are known to act (e.g., serotonin receptors, kinases) based on structural analogs .

- Dose-Response Curves: Use a wide concentration range (nM–μM) in cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., IC50 determination) .

Advanced: What mechanistic insights guide optimization of hydrazide cyclization in related analogs?

Methodological Answer:

- Pathway Analysis: In acidic media, hydrazide intermediates undergo cyclization via intramolecular nucleophilic attack, forming 1,3,4-oxadiazoles. Monitor reaction progress via TLC and isolate intermediates to confirm stepwise mechanisms .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or microwave irradiation to accelerate cyclization and reduce side products like hydrolyzed hydrazides .

- Kinetic Studies: Use variable-temperature NMR to determine activation energy for ring closure, enabling temperature optimization .

Advanced: How can structural modifications enhance metabolic stability?

Methodological Answer:

- Piperazine Substituents: Introduce electron-withdrawing groups (e.g., chloro, fluoro) to reduce CYP450-mediated oxidation, as shown in analogs with improved half-lives .

- Coumarin Modifications: Replace the 2H-chromen-2-one with a bioisostere (e.g., quinolinone) to block esterase-mediated hydrolysis .

- Prodrug Strategies: Mask polar groups (e.g., amides) as tert-butyl esters to enhance membrane permeability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.